3-Amino-2-hydroxybenzoic acid hydrochloride
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Overview
Description
3-Amino-2-hydroxybenzoic acid hydrochloride: is a chemical compound with the molecular formula C7H8ClNO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the benzene ring, along with a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-hydroxybenzoic acid hydrochloride typically involves the nitration of 2-hydroxybenzoic acid followed by reduction and subsequent conversion to the hydrochloride salt. One common method includes:
Nitration: 2-Hydroxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 3-nitro-2-hydroxybenzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or catalytic hydrogenation.
Hydrochloride Formation: The resulting 3-Amino-2-hydroxybenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-hydroxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-Amino-2-hydroxybenzoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, it is used to study enzyme inhibition and as a precursor for the synthesis of bioactive molecules .
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
3-Aminosalicylic acid: Similar structure but with different substitution patterns.
2-Amino-3-hydroxybenzoic acid: Positional isomer with different chemical properties.
4-Amino-3-hydroxybenzoic acid: Another positional isomer with distinct reactivity.
Uniqueness: 3-Amino-2-hydroxybenzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C7H8ClNO3 |
---|---|
Molecular Weight |
189.59 g/mol |
IUPAC Name |
3-amino-2-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7NO3.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3,9H,8H2,(H,10,11);1H |
InChI Key |
XTUHHRQWNJCPGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C(=O)O.Cl |
Origin of Product |
United States |
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